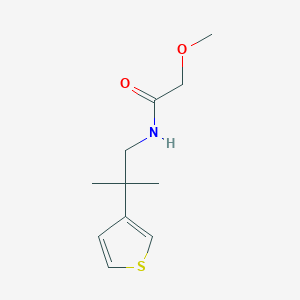

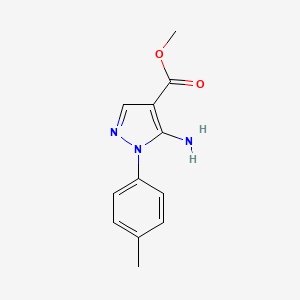

![molecular formula C8H8O3 B2696581 7-oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylicacid CAS No. 2416230-69-6](/img/structure/B2696581.png)

7-oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylicacid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“7-Oxotricyclo[2.2.1.02,6]heptane-1-carboxylic acid” is a synthetically versatile chiral intermediate . It has been reported in the literature primarily in connection with prostaglandin synthesis .

Synthesis Analysis

A racemic mixture of the acid can be easily synthesized from norbornadiene . This is then separated by two main methods . One method relies on crystallization with a chiral amine, l-(−)-α-methylbenzylamine to obtain the (+) enantiomer of the acid . The other entails enzymatic hydrolysis of the corresponding methyl ester with commercial lipases .Molecular Structure Analysis

The molecular formula of “7-Oxotricyclo[2.2.1.02,6]heptane-1-carboxylic acid” is C8H8O3 . The molecular weight is 152.15 .Chemical Reactions Analysis

The acid is a key intermediate in the synthesis of esters of fluoroprostaglandins . It has been used in the synthesis of d-cloprostenol , a compound that has higher biological activity and that only this enantiomer has luteolytic activity .Physical and Chemical Properties Analysis

The acid is a solid substance . The melting point is between 139-145 °C (lit.) .科学的研究の応用

Crystallographic Studies

The crystal structure analysis of compounds related to 7-Oxotricyclo[2.2.1.02,6]heptane-1-carboxylic acid reveals insights into their molecular configurations and interactions. For instance, the study by Fortier et al. (1979) on a stereoisomer of a related compound utilized a new automatic phasing procedure, showcasing the compound's utility in advancing crystallographic techniques (Fortier et al., 1979). Such analyses are crucial for understanding the molecular basis of the compound's interactions and reactivity.

Hydrogen Bonding Patterns

Research by Lalancette et al. (1997) on a bicyclic γ-keto acid analogue demonstrated the formation of intermolecular carboxyl-to-ketone hydrogen-bonded chains, providing insights into the structural motifs that can influence compound stability and reactivity (Lalancette et al., 1997). Understanding these hydrogen bonding patterns is essential for designing molecules with desired physical and chemical properties.

Enantioselective Separations

The development of enantioselective liquid chromatography (LC) methods for compounds structurally similar to 7-Oxotricyclo[2.2.1.02,6]heptane-1-carboxylic acid, as described by Xiao-hai Tang et al. (2009), highlights the compound's importance in chiral separations and analysis. This research is crucial for the pharmaceutical industry, where the separation of enantiomers can impact drug efficacy and safety (Xiao-hai Tang et al., 2009).

Synthetic Applications

Studies on the synthesis and hydrogenolysis of related compounds provide a foundation for developing new synthetic routes and methodologies. For example, the work by Zolotarev and Razin (2007) on synthesizing ketones with tricyclo[4.4.0.02,7]decane and tricyclo[5.4.0.02,8]undecane skeletons from a phenyltricycloheptan-1-carboxylic acid derivative opens new avenues for synthetic organic chemistry (Zolotarev & Razin, 2007).

Safety and Hazards

特性

IUPAC Name |

7-oxotricyclo[2.2.1.02,6]heptane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c9-6-3-1-4-5(2-3)8(4,6)7(10)11/h3-5H,1-2H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWAVCQAKOMNLNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3C1C3(C2=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-fluoro-4-methylphenyl)-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2696503.png)

![1-(2,5-dimethylphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2696504.png)

![3-({[3-(3,4-DIMETHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-[4-(2-METHYLPROPYL)PHENYL]PYRIDAZINE](/img/structure/B2696505.png)

![6-Acetyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2696507.png)

![2-[(4-Cyclohexylanilino)methyl]-4-iodo-6-methoxybenzenol](/img/structure/B2696509.png)

![N-benzylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2696511.png)

![2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B2696516.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(3-chlorophenyl)sulfanyl]acetamide](/img/structure/B2696519.png)